molecular formula C9H11FN2 B2484270 (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine CAS No. 1314940-10-7

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine

Cat. No.: B2484270
CAS No.: 1314940-10-7
M. Wt: 166.199
InChI Key: QSAPOTUHRQGNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine is a chemical compound that features a fluorine atom attached to a dihydroindenyl ring system, which is further bonded to a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine typically involves the reaction of 4-fluoro-1-indanone with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired hydrazine derivative. After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom may enhance the compound’s stability and bioavailability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-yl)hydrazine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    4-fluoro-1-indanone: Contains the fluorine atom but lacks the hydrazine group, leading to different reactivity and applications.

    Hydrazine derivatives: Various hydrazine-containing compounds with different substituents and ring systems.

Uniqueness

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine is unique due to the presence of both the fluorine atom and the hydrazine group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-3-1-2-7-6(8)4-5-9(7)12-11/h1-3,9,12H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAPOTUHRQGNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1NN)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.